![molecular formula C9H16Cl2N2 B6300767 4-(1-Amino-1-methylethyl)phenylamine dihydrochloride; 95% CAS No. 2097068-42-1](/img/structure/B6300767.png)
4-(1-Amino-1-methylethyl)phenylamine dihydrochloride; 95%
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Description
4-(1-Amino-1-methylethyl)phenylamine dihydrochloride, also known as 4-(Isopropylamino)aniline dihydrochloride, is an organic compound that is commonly used in scientific research. It has a molecular formula of C9H16Cl2N2 and a molecular weight of 223.1448 g/mol .
Chemical Reactions Analysis
Phenylamine, a similar compound, behaves as a fairly straightforward primary amine. It reacts with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Phenylamine also reacts with acids like hydrochloric acid in the same way as any other amine .Safety and Hazards
Mechanism of Action
Target of Action
The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator
Mode of Action
The mode of action of 4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride involves its interaction with its targets, leading to changes in cellular processes. The compound’s structure, characterized by its amino, methyl, hydroxy, and carboxamide functional groups, as well as the presence of a fluorobenzyl moiety, offers potential interactions with biological targets . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For instance, aminomethyl groups, which are structurally similar to part of this compound, often feature in tertiary amines . These groups can affect various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation.
Result of Action
Given its potential activity as an enzyme inhibitor or receptor modulator , it could have a range of effects at the molecular and cellular levels
properties
IUPAC Name |
4-(2-aminopropan-2-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,11)7-3-5-8(10)6-4-7;;/h3-6H,10-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHBOPIIXFUQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-1-methyl-ethyl)-phenylamine dihydrochloride |
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